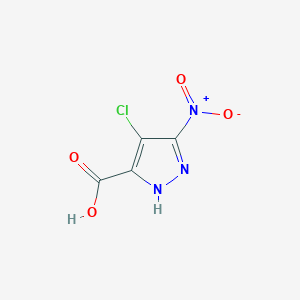![molecular formula C7H8F4N2O B7761912 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)
2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol is a chemical compound with the molecular formula C7H8F4N2O and a molecular weight of 212.14 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two difluoromethyl groups and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 3,5-bis(difluoromethyl)pyrazole with ethylene oxide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include difluoromethyl-substituted pyrazole derivatives, dihydropyrazole compounds, and various oxidized forms of the ethanol moiety.
Aplicaciones Científicas De Investigación
2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(difluoromethyl)-1H-pyrazole: A precursor in the synthesis of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol.
3,5-Bis(trifluoromethyl)-1H-pyrazole: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
This compound is unique due to the presence of both difluoromethyl groups and an ethanol moiety, which confer distinct chemical and biological properties. The difluoromethyl groups enhance its stability and lipophilicity, while the ethanol moiety provides a site for further chemical modifications.
Propiedades
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N2O/c8-6(9)4-3-5(7(10)11)13(12-4)1-2-14/h3,6-7,14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCICUFLXZLURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)CCO)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)





![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride](/img/structure/B7761890.png)





![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)

